molecular formula C7H4N2O2S B029876 6-Nitrobenzothiazole CAS No. 2942-06-5

6-Nitrobenzothiazole

Cat. No. B029876
CAS RN: 2942-06-5
M. Wt: 180.19 g/mol
InChI Key: QLUFBCVWKTWKBF-UHFFFAOYSA-N
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Description

6-Nitrobenzothiazole is a chemical compound with the empirical formula C7H4N2O2S . It has a molecular weight of 180.18 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6-Nitrobenzothiazole involves various methods. One approach involves the acylation of 2-amino-6-nitrobenzothiazole by the action of Ac2O in pyridine, reduction of the nitro group in the acylation product by the action of SnCl2 in H2O followed by substitution of the amino group hydrogen atom by acyl, sulfonyl, or carbimide/thiocarbimide groups . Another method involves microwave irradiation, which efficiently synthesizes new 6-nitrobenzothiazoles by cyclocondensation of 2-chloromethyl-6-nitrobenzothiazole and chloroacetic acid .


Molecular Structure Analysis

The molecular structure of 6-Nitrobenzothiazole is represented by the SMILES string [O-]N+c1ccc2ncsc2c1 . The InChI representation is 1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H .


Physical And Chemical Properties Analysis

6-Nitrobenzothiazole has a density of 1.5±0.1 g/cm3, a boiling point of 333.7±15.0 °C at 760 mmHg, and a flash point of 155.6±20.4 °C . It has a molar refractivity of 47.1±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 118.1±3.0 cm3 .

Scientific Research Applications

Synthesis of Sulfanylbenzonitrile Derivatives

6-Nitrobenzothiazole serves as a precursor in the synthesis of various sulfanylbenzonitrile derivatives. These derivatives are valuable in the development of compounds with potential pharmacological activities .

Preparation of Amino-Nitrobenzothiazole

Through alkaline hydrolysis, 6-Nitrobenzothiazole can be transformed into 2-amino-5-nitrobenzothiole, a compound that has applications in the synthesis of more complex molecules used in medicinal chemistry .

Radiolabeled Probes for PET Imaging

The compound has been utilized in the preparation of radiolabeled probes, specifically 11 C-labeled 6-substituted 2-(4-aminophenyl) benzothiazole, which interacts with cerebrovascular amyloid and amyloid plaques. This makes it a valuable tool for PET (positron emission tomography) imaging in the study of Alzheimer’s disease .

Antibacterial and Antifungal Applications

6-Nitrobenzothiazole derivatives have been studied for their antibacterial and antifungal properties. Structure-activity relationship (SAR) studies suggest their potential use in combating infections caused by organisms like Staphylococcus epidermidis and Pseudomonas aeruginosa .

Electrophosphorescent Emitter in OLEDs

Benzothiazole derivatives, including those with nitro groups, are known for their electroluminescent properties. They are used as electrophosphorescent emitters in OLED (organic light-emitting diode) devices, contributing to the advancement of display and lighting technologies .

Synthetic Chemistry and Drug Development

The structural diversity and pharmacological properties of benzothiazole derivatives make them a significant scaffold in synthetic and medicinal chemistry. 6-Nitrobenzothiazole is a key intermediate in the synthesis of various biologically active molecules, aiding in the discovery of new drug candidates .

Safety And Hazards

6-Nitrobenzothiazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUFBCVWKTWKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183636
Record name 6-Nitrobenzothiazole
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Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrobenzothiazole

CAS RN

2942-06-5
Record name 6-Nitrobenzothiazole
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Record name 6-NITROBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

See FIG. 3A. Nitration of 2-methylbenzothiazole was performed following the method of Mizuno, J. Pharm. Soc. Japan, 72, 745 (1952). A mixture of fuming nitric acid (1.6 mL) and concentrated sulfuric acid (1.2 mL) was added to an ice-cooled solution of 2-methylbenzothiazole (2 g) in sulfuric acid (8 mL). The solution was allowed to warm to room temperature for one hour, then poured onto 100 mL of ice. The solid was filtered, washed with water, and recrystallized from ethanol (80 mL) to provide 2.5 g of yellowish needles.
Quantity
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1.6 mL
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Reaction Step Two
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1.2 mL
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2 g
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Synthesis routes and methods II

Procedure details

To a 30 mL solution of 1:1 mixture of HNO3—H2SO4 was added benzothiazole (7.0 mL, 53 mmol) slowly over 1 h period at −25° C. and resulting solution was stirred for 12 h. Reaction temperature was allowed to warm up to 25° C. The reaction mixture was poured into ice water to produce a yellow precipitation which was subjected to column chromatography (CHCl3, neat) to yield 7.3 g (41 mmol, 79%) of the desired product.
Quantity
7 mL
Type
reactant
Reaction Step One
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30 mL
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Yield
79%

Synthesis routes and methods III

Procedure details

To a 30 mL solution of 1:1 mixture of HNO3 --H2SO4 was added benzothiazole (7.0 mL, 53 mmol) slowly over 1 h period at -25° C. and resulting solution was stirred for 12 h. Reaction temperature was allowed to warm up to 25° C. The reaction mixture was poured into ice water to produce a yellow precipitation which was subjected to column chromatography (CHCl3, neat) to yield 7.3 g (41 mmol, 79%) of the desired product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
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ice water
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reactant
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0 (± 1) mol
Type
reactant
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Name
solution
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
79%

Synthesis routes and methods IV

Procedure details

See FIG. 3A. Nitration of 2-methylbenzothizole was performed following the method of Mizuno, J. Pharm. Soc. Japan, 72, 745 (1952). A mixture of fuming nitric acid (1.6 mL) and concentrated sulfuric acid (1.2 mL) was added to an ice-cooled solution of 2-methylbenzothiazole (2 g) in sulfuric acid (8 mL). The solution was allowed to warm to room temperature for one hour, then poured onto 100 mL of ice. The solid was filtered, washed with water, and recrystallized from ethanol (80 mL) to provide 2.5 g of yellowish needles.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
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8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four

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